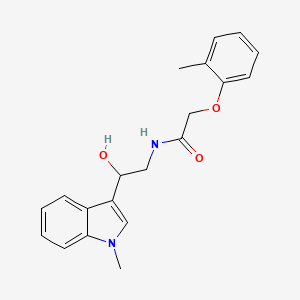

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the acylation of indoles or phenylacetamides. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen is described, which involves exploring different N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific precursors in dry dichloromethane followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectroscopy, as well as X-ray crystallography . These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with silanes leading to the formation of silaheterocyclic compounds , and condensation reactions with 1H-indole carbaldehyde oxime to produce indolyl acetamide derivatives . These reactions are indicative of the potential reactivity of the compound , which may include the formation of heterocycles and interactions with various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the crystalline structure and intermolecular hydrogen bonding patterns can affect the compound's solubility and stability . The presence of substituents such as halogens can significantly impact the compound's antioxidant activity, as seen in the case of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These properties are essential for the development of pharmaceutical agents and understanding the compound's behavior in biological systems.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis

- Chemoselective Acetylation Processes : A study by Magadum and Yadav (2018) demonstrates the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst. This process, which is relevant for the synthesis of intermediates for antimalarial drugs, underscores the utility of similar compounds in facilitating selective synthetic pathways in pharmaceutical production (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

- Synthesis of Coordination Complexes : Chkirate et al. (2019) explored the synthesis and characterization of Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives, revealing insights into the effect of hydrogen bonding on self-assembly and highlighting the significant antioxidant activity of these complexes. Such studies indicate the potential of N-substituted acetamides in developing compounds with promising biological activities (Chkirate et al., 2019).

Nucleophilic Substitution Reactions

- Nucleophilic Substitution Reaction Studies : Nakai et al. (2003) reported on the synthesis and reaction of N-2-(1-hydroxyindol-3-yl)ethyl-1-hydroxyindole-3-acetamide and related compounds, demonstrating their participation in nucleophilic substitution reactions. This research provides a foundation for understanding the reactivity of N-substituted acetamides in complex synthetic transformations (Nakai et al., 2003).

Structural and Molecular Analysis

- Crystal Structure and Hydrogen Bonding : Helliwell et al. (2011) described the synthesis and crystal structure analysis of a compound similar in complexity to N-substituted acetamides, focusing on intramolecular hydrogen bonding and its implications for molecular architecture. This study exemplifies the importance of structural analysis in understanding the properties of such compounds (Helliwell et al., 2011).

Antiallergic Agents

- Development of Antiallergic Compounds : Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, investigating their potential as novel antiallergic agents. This research highlights the therapeutic applications of N-substituted acetamides in designing new drugs to combat allergic reactions (Menciu et al., 1999).

Mecanismo De Acción

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its structure.

Mode of action

The mode of action of indole derivatives can also vary greatly. They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For example, some indole derivatives have been reported as antiviral agents .

Result of action

The molecular and cellular effects of indole derivatives’ action can vary greatly depending on their specific biological activity. For example, some indole derivatives have shown inhibitory activity against certain viruses .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-7-3-6-10-19(14)25-13-20(24)21-11-18(23)16-12-22(2)17-9-5-4-8-15(16)17/h3-10,12,18,23H,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKTYXIGVJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)

![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)

![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)